N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide
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Overview
Description
N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide is a synthetic peptide compound with the molecular formula C15H27N5O5 It is a derivative of amino acids and peptides, characterized by the presence of acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups using acetyl and methyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid support, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism, growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglycylglycine: A simpler dipeptide with similar protective groups.
N-Acetyl-L-leucine: A related compound with a single amino acid.
N-Methylglycinamide: A derivative with a methyl group on the glycine residue.
Uniqueness
N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide is unique due to its specific combination of acetyl, leucyl, glycine, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
208524-63-4 |
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Molecular Formula |
C15H27N5O5 |
Molecular Weight |
357.41 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-4-methyl-N-[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C15H27N5O5/c1-9(2)5-11(20-14(24)8-17-10(3)21)15(25)19-7-13(23)18-6-12(22)16-4/h9,11H,5-8H2,1-4H3,(H,16,22)(H,17,21)(H,18,23)(H,19,25)(H,20,24)/t11-/m0/s1 |
InChI Key |
YFGZHDYYARBWQG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NC)NC(=O)CNC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC)NC(=O)CNC(=O)C |
Origin of Product |
United States |
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